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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

An In-Depth Technical Guide to the In Vitro Characterization of INJ-47965567

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical overview of the in vitro characterization of INJ-47965567, a potent,
selective, and centrally permeable P2X7 receptor antagonist.[1][2][3][4][5] The P2X7 receptor,
an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a
range of CNS disorders, making antagonists like JNJ-47965567 valuable research tools.[1][6]

Quantitative Data Summary

The in vitro pharmacological profile of INJ-47965567 has been extensively characterized
through a variety of binding and functional assays across multiple species and cell systems.

Binding Affinity

Radioligand binding assays were conducted to determine the affinity of INJ-47965567 for the
P2X7 receptor. These experiments utilized membrane preparations from 1321N1 astrocytoma
cells overexpressing either the human or rat P2X7 receptor, with [3H]-A-804598 as the
radioligand.[1] INJ-47965567 demonstrated high affinity by displacing the radioligand in a
concentration-dependent manner.[1]
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. Value (pKi *
Species Receptor Parameter Reference
SEM)

Recombinant o

Human Affinity 7.9 +£0.07 [11[2]13]
P2X7
Recombinant o

Rat Affinity 8.7 £0.07 [11[3]

pP2X7

Functional Potency

The functional antagonist activity of INJ-47965567 was assessed by its ability to inhibit

agonist-induced cellular responses. The primary assays measured changes in intracellular

calcium concentration and the release of the pro-inflammatory cytokine Interleukin-1(3 (IL-1[3).

Table 2: Inhibition of Agonist-Induced Calcium Flux in Recombinant Cells[1]

Species

Receptor

Agonist

Value (pICso *
Parameter

SEM)

Recombinant

Human Bz-ATP Potency 8.3+ 0.08
pP2X7
Recombinant

Macaque Bz-ATP Potency 8.6+0.1
P2X7
Recombinant

Dog Bz-ATP Potency 85x0.2
P2X7
Recombinant

Rat Bz-ATP Potency 7.2+0.08
P2X7
Recombinant

Mouse Bz-ATP Potency 75%0.1

P2X7

Table 3: Inhibition of Agonist-Induced Responses in Native Systems
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Response

Value (pICso

System Species Parameter Reference
Measured * SEM)
Human IL-1
Human Potency 6.7 £ 0.07 [1][2]13]
Whole Blood Release
Human IL-13
Human Potency 7.5+0.07 [1112][3]
Monocytes Release
o IL-1B
Rat Microglia  Rat Potency 7.1+£0.1 [1112][3]
Release
Rat )
Rat Calcium Flux Potency 75+04 [1]
Astrocytes
Murine
Ethidium*
Macrophages  Mouse ICso 54 + 24 nM [7]
Uptake
J774)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The core

in vitro characterization of INJ-47965567 involved recombinant systems for initial screening

and native cells to confirm pharmacology in a more physiologically relevant context.

Radioligand Binding Assay (Competitive)

e Objective: To determine the binding affinity (pKi) of INJ-47965567 at the human and rat
P2X7 receptors.

e Cell System: Membrane preparations from 1321N1 astrocytoma cells stably overexpressing

the respective P2X7 receptor isoform.[1]

» Radioligand: [3H]-A-804598, a known P2X7 antagonist.[1]

e Procedure:

o Membrane preparations were incubated with a fixed concentration of [3H]-A-804598.
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[e]

Increasing concentrations of the unlabeled competitor (JNJ-47965567) were added to the
incubation mixture.

o The mixture was incubated to allow for binding equilibrium to be reached.
o Bound and free radioligand were separated via filtration.
o The amount of bound radioactivity was quantified using liquid scintillation counting.

o Data were analyzed to calculate the ICso value, which was then converted to the affinity
constant (Ki) using the Cheng-Prusoff equation.[1]

Functional Assay: Bz-ATP-Induced Calcium Flux

o Objective: To measure the functional potency (plCso) of INJ-47965567 in blocking P2X7
channel activation.

o Cell System: 1321N1 astrocytoma cells overexpressing P2X7 receptors from various species
(human, rat, mouse, dog, macaque).[1]

e Procedure:

o Cells were plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM).

o Cells were pre-incubated with varying concentrations of JINJ-47965567 or vehicle control.

o The P2X7 receptor agonist, Bz-ATP, was added to stimulate channel opening and
subsequent calcium influx.[1]

o Changes in intracellular calcium concentration were monitored in real-time by measuring
fluorescence intensity.

o The concentration-response curves were used to determine the ICso values for INJ-
47965567's inhibition of the Bz-ATP response.
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Functional Assay: LPS-Primed, Bz-ATP-Induced IL-1f3
Release

¢ Objective: To confirm the antagonist activity of INJ-47965567 in native immune cells by
measuring the blockade of a key downstream inflammatory signal.

¢ Cell Systems: Human whole blood, freshly isolated human monocytes, and primary rat
microglia.[1]

e Procedure:

o Priming Step: Cells were first primed with Lipopolysaccharide (LPS) to upregulate the
expression of pro-IL-13 and components of the NLRP3 inflammasome.[1]

o Antagonist Incubation: The primed cells were then incubated with various concentrations
of INJ-47965567.

o Activation Step: Bz-ATP was added to activate the P2X7 receptor, leading to NLRP3
inflammasome assembly, caspase-1 activation, and the cleavage and release of mature
IL-1B.[6]

o Quantification: The concentration of IL-1f3 in the cell supernatant was measured using a
specific immunoassay (e.g., ELISA).

o The potency of INJ-47965567 was determined by its ability to reduce IL-1[3 release in a
concentration-dependent manner.[1]

Visualizations: Pathways and Workflows

To better illustrate the mechanisms and processes involved, the following diagrams have been
generated.
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Caption: P2X7 receptor signaling pathway leading to IL-1[3 release and its inhibition by JNJ-
47965567.
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Caption: Experimental workflow for the in vitro characterization of a P2X7 antagonist like INJ-
47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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